3-O-alpha-D-Mannopyranosyl-D-mannopyranose

Descripción general

Descripción

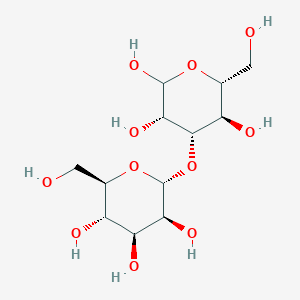

3-O-alpha-D-Mannopyranosyl-D-mannopyranose is a carbohydrate molecule of interest in the field of synthetic chemistry and glycoscience. Its synthesis, molecular structure, and chemical properties are pivotal for understanding its interactions and functions in biological systems and potential applications in materials science.

Synthesis Analysis

The synthesis of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose and its derivatives involves several key steps, including the formation of beta-mannosidic linkages and glycosylation reactions. For instance, Kaur and Hindsgaul (1991) described a simple synthesis of octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside, highlighting the formation of the beta-mannosidic linkage by 1-O-alkylation and glycosylation using limiting acetobromomannose (Kaur & Hindsgaul, 1991). This demonstrates the synthetic accessibility of such structures and their potential as substrates in enzymatic assays.

Molecular Structure Analysis

The molecular structure of mannopyranosyl derivatives, including 3-O-alpha-D-Mannopyranosyl-D-mannopyranose, is characterized by specific conformational features and intramolecular hydrogen bonding, as elucidated by X-ray crystallography and NMR spectroscopy. Sheldrick et al. (1984) determined the crystal structure of a related disaccharide, providing insights into the 4C1 conformation and the orientation of sugar residues stabilized by intramolecular hydrogen bonds (Sheldrick, Mackie, & Akrigg, 1984).

Chemical Reactions and Properties

Chemical reactions involving 3-O-alpha-D-Mannopyranosyl-D-mannopyranose often focus on glycosylation and the introduction of functional groups to alter its physical and chemical properties. The synthesis and characterization of derivatives, such as those reported by Crich and Xu (2007), demonstrate the importance of protecting groups and stereochemistry in achieving high selectivity and yield in glycosylation reactions (Crich & Xu, 2007).

Physical Properties Analysis

The physical properties of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose derivatives, including solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties are influenced by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, and various reagents, are determined by the glycosidic linkages and the configuration of the mannopyranosyl units. Studies like those by Warren and Jeanloz (1975) on the synthesis and hydrolysis of polyisoprenyl alpha-D-mannopyranosyl mono- and pyrophosphate diesters provide valuable information on the stability and reactivity of these compounds (Warren & Jeanloz, 1975).

Aplicaciones Científicas De Investigación

Physical Chemistry

- Summary of the Application : “3-O-alpha-D-Mannopyranosyl-D-mannopyranose” is used in the study of glycosidic α-linked mannopyranose disaccharides . This research involves NMR spectroscopy and molecular dynamics simulation .

- Methods of Application : The study uses translational diffusion NMR experiments to deduce rotational correlation times for the molecules . Inter-residue proton–proton distances are obtained through 1D 1H, 1H-NOESY and 1D 1H, 1H-T-ROESY NMR experiments .

- Results or Outcomes : The study found that both simulations sampled conformational space in such a way that inter-glycosidic proton–proton distances were very well described .

Organic Chemistry

- Summary of the Application : “3-O-alpha-D-Mannopyranosyl-D-mannopyranose” is used in the synthesis of 3,6-branched mannose trisaccharides .

- Methods of Application : The method involves the direct 2,3-O-isopropylidenation of α-D-mannopyranosides . This process is carried out by treating various α-D-mannopyranosides with 0.12 equiv of the TsOH·H2O and 2-methoxypropene at 70 °C .

- Results or Outcomes : The method resulted in 2,3-O-isopropylidene-α-D-mannopyranosides directly in 80%~90% yields .

Microbiology

- Summary of the Application : “3-O-alpha-D-Mannopyranosyl-D-mannopyranose” is used as an antimicrobial agent against Escherichia coli .

Biochemistry

- Summary of the Application : “3-O-alpha-D-Mannopyranosyl-D-mannopyranose” is postulated to be the major antigenic determinant in the cell wall of yeast . It also acts as an inhibitor of fimbrial lectins from enterobacteria .

Pharmaceutical and Biomedical Industry

- Summary of the Application : “3-O-alpha-D-Mannopyranosyl-D-mannopyranose” is a component of Candida albicans mannans, which are highly perspective polysaccharides for the pharmaceutical and biomedical industry .

Antioxidant Research

- Summary of the Application : Mannans, including “3-O-alpha-D-Mannopyranosyl-D-mannopyranose”, have been shown to be effective antioxidants. They can quench reactive free radicals .

Structural Component in N-linked Glycoproteins

- Summary of the Application : “3-O-alpha-D-Mannopyranosyl-D-mannopyranose” is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria .

Component in Mycobacterium Polysaccharide

- Summary of the Application : The reducing end mannosyl residue of the α-(1→4)-linked 3-O-methyl-D-mannose polysaccharide from Mycobacterium hassiacum as well as from other nontuberculous mycobacteria is present as a methyl glycoside formed by the action of a unique S-adenosyl-L-methionine-dependent sugar 1-O-methyltransferase .

Propiedades

IUPAC Name |

(3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGJYVCQYDKYDW-VXSGSMIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@H]2O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283142 | |

| Record name | 3-O-αlpha-D-Mannopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-alpha-D-Mannopyranosyl-D-mannopyranose | |

CAS RN |

23745-85-9 | |

| Record name | 3-O-α-D-Mannopyranosyl-D-mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23745-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3alpha-Mannobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023745859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-αlpha-D-Mannopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.ALPHA.-MANNOBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YP9VS8BNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.